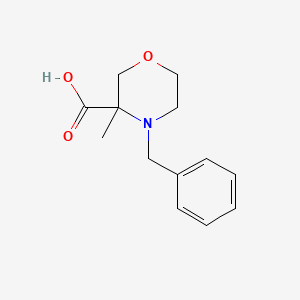
4H-1-Benzopyran-2-carboxamide, 6-nitro-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-4-oxo-4H-chromene-2-carboxamide is a chemical compound with the molecular formula C10H6N2O5. It belongs to the class of chromene derivatives, which are known for their diverse biological activities. This compound is characterized by a chromene core structure with a nitro group at the 6th position, a carbonyl group at the 4th position, and a carboxamide group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-nitro-4-oxo-4H-chromene-2-carboxylic acid with ammonia or an amine to form the carboxamide derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of 6-nitro-4-oxo-4H-chromene-2-carboxamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products Formed
Reduction: 6-Amino-4-oxo-4H-chromene-2-carboxamide.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-4-oxo-4H-chromene-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-nitro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For example, as a 5-lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation . Its cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis and inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and survival.
Comparación Con Compuestos Similares
6-Nitro-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives such as:
4H-Chromene-2-carboxamide: Lacks the nitro group, which may result in different biological activities and reactivity.
6-Amino-4-oxo-4H-chromene-2-carboxamide: The amino group at the 6th position can lead to different pharmacological properties compared to the nitro group.
6-Methyl-4-oxo-4H-chromene-2-carboxamide: The presence of a methyl group instead of a nitro group can affect the compound’s chemical reactivity and biological activity.
The uniqueness of 6-nitro-4-oxo-4H-chromene-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
33544-22-8 |
|---|---|
Fórmula molecular |
C10H6N2O5 |
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
6-nitro-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C10H6N2O5/c11-10(14)9-4-7(13)6-3-5(12(15)16)1-2-8(6)17-9/h1-4H,(H2,11,14) |
Clave InChI |
HMERJEBPCIDEAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11876592.png)

![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11876606.png)
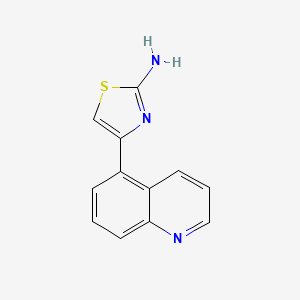
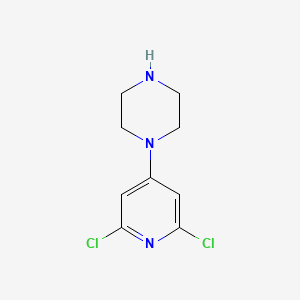
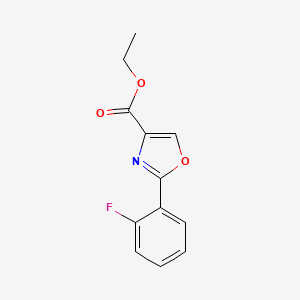
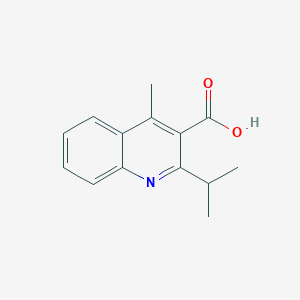
![6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11876626.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol](/img/structure/B11876627.png)
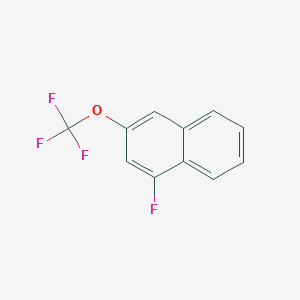

![1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11876658.png)
